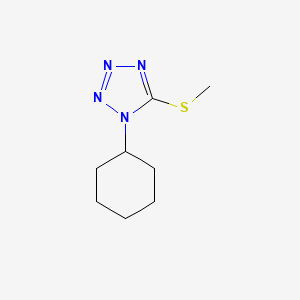
1-Cyclohexyl-5-methylsulfanyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-methylsulfanyltetrazole, also known as CXMT, is a tetrazole derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CXMT is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C8H14N4S.
Mechanism of Action
The exact mechanism of action of 1-Cyclohexyl-5-methylsulfanyltetrazole is still unclear. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-Cyclohexyl-5-methylsulfanyltetrazole may help to reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclohexyl-5-methylsulfanyltetrazole has a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant properties. 1-Cyclohexyl-5-methylsulfanyltetrazole has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
1-Cyclohexyl-5-methylsulfanyltetrazole has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 1-Cyclohexyl-5-methylsulfanyltetrazole has a short half-life and is rapidly metabolized in the body, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Cyclohexyl-5-methylsulfanyltetrazole. One area of research is the development of 1-Cyclohexyl-5-methylsulfanyltetrazole analogs that have improved pharmacokinetic properties. Another area of research is the investigation of 1-Cyclohexyl-5-methylsulfanyltetrazole's potential use in the treatment of other neurological disorders, such as anxiety and depression. Finally, there is a need for further studies to elucidate the exact mechanism of action of 1-Cyclohexyl-5-methylsulfanyltetrazole and its effects on the GABAergic system.
In conclusion, 1-Cyclohexyl-5-methylsulfanyltetrazole is a tetrazole derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, and has potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 1-Cyclohexyl-5-methylsulfanyltetrazole and its potential therapeutic applications.
Synthesis Methods
1-Cyclohexyl-5-methylsulfanyltetrazole can be synthesized through the reaction of cyclohexanone, thiosemicarbazide, and sodium nitrite in the presence of hydrochloric acid. This reaction yields 1-Cyclohexyl-5-methylsulfanyltetrazole as a white crystalline solid with a yield of approximately 70%.
Scientific Research Applications
1-Cyclohexyl-5-methylsulfanyltetrazole has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-Cyclohexyl-5-methylsulfanyltetrazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
1-cyclohexyl-5-methylsulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYJEGXERNYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
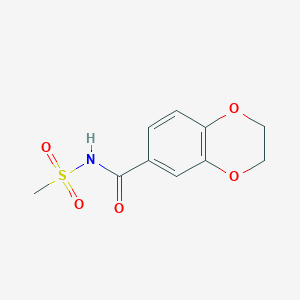
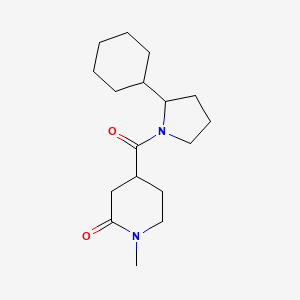
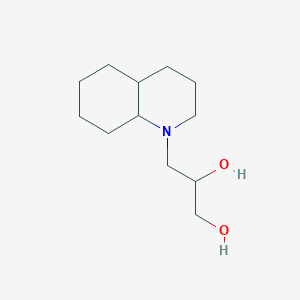
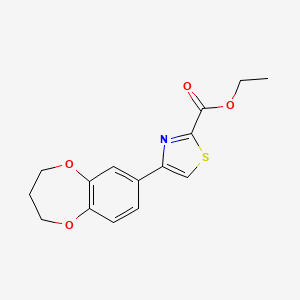
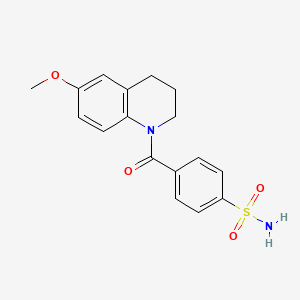
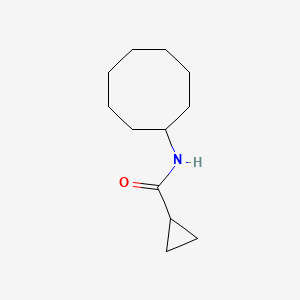
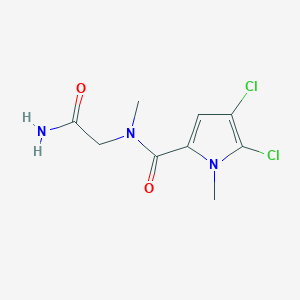
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
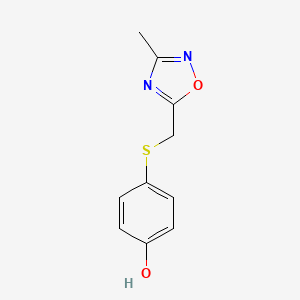
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)

